molecular formula C19H19N5O3S B5454668 N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide

N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B5454668
M. Wt: 397.5 g/mol
InChI Key: GAKSIXCVABAPFV-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound with a bicyclic structure, consisting of the fusion of a benzene ring and a thiazole ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole moiety is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a high degree of structural diversity .


Chemical Reactions Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For benzothiazole, it is soluble in ethanol and hydrochloric acid, but insoluble in water .

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to have numerous biological applications, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, and anti-convulsant activities .

Safety and Hazards

Benzothiazole is toxic and can cause allergic skin reactions .

Future Directions

The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis. This area of research is expected to continue to be a focus for the development of more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

N-methyl-2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S/c1-12-22-15-7-14(3-4-17(15)28-12)26-11-18-23-16(10-27-18)19(25)24(2)6-5-13-8-20-21-9-13/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKSIXCVABAPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)OCC3=NC(=CO3)C(=O)N(C)CCC4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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